molecular formula C2H3IMn B12548639 ethene;iodomanganese(1+) CAS No. 143879-03-2

ethene;iodomanganese(1+)

Cat. No.: B12548639
CAS No.: 143879-03-2
M. Wt: 208.89 g/mol
InChI Key: QVRQERFNHALVIU-UHFFFAOYSA-M
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethene;iodomanganese(1+) typically involves the reaction of ethene with manganese iodide under controlled conditions. One common method involves the use of manganese(II) iodide and ethene gas in a solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and is often facilitated by the presence of a reducing agent.

Industrial Production Methods

While specific industrial production methods for ethene;iodomanganese(1+) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include the use of large-scale reactors, precise control of reaction conditions, and efficient purification techniques to obtain the desired compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethene;iodomanganese(1+) can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state manganese species.

    Reduction: It can be reduced to lower oxidation state manganese species.

    Substitution: The iodide ligand can be substituted with other ligands such as halides, phosphines, or carbonyls.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Ligand substitution reactions can be carried out using various nucleophiles under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield manganese(III) or manganese(IV) species, while reduction may produce manganese(0) or manganese(II) species. Substitution reactions can result in a variety of manganese complexes with different ligands.

Scientific Research Applications

Ethene;iodomanganese(1+) has several scientific research applications, including:

    Catalysis: It is used as a catalyst in various organic reactions, such as olefin polymerization and hydrogenation.

    Material Science: The compound is studied for its potential use in the development of new materials with unique electronic and magnetic properties.

    Biological Studies: Research is ongoing to explore its potential biological activity and applications in medicine, such as in the development of new therapeutic agents.

    Industrial Chemistry: It is investigated for its role in industrial processes, including the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which ethene;iodomanganese(1+) exerts its effects involves the coordination of ethene to the manganese center, which can facilitate various catalytic processes. The manganese ion can undergo redox changes, allowing it to participate in electron transfer reactions. The iodide ligand can also play a role in stabilizing the complex and influencing its reactivity.

Comparison with Similar Compounds

Similar Compounds

    Ethene;chloromanganese(1+): Similar to ethene;iodomanganese(1+), but with a chloride ligand instead of iodide.

    Ethene;bromomanganese(1+): Features a bromide ligand instead of iodide.

    Ethene;carbonylmanganese(1+): Contains a carbonyl ligand in place of iodide.

Uniqueness

Ethene;iodomanganese(1+) is unique due to the presence of the iodide ligand, which can impart different electronic and steric properties compared to its chloride and bromide analogues. This can result in variations in reactivity and selectivity in catalytic processes, making it a valuable compound for specific applications.

Properties

CAS No.

143879-03-2

Molecular Formula

C2H3IMn

Molecular Weight

208.89 g/mol

IUPAC Name

ethene;iodomanganese(1+)

InChI

InChI=1S/C2H3.HI.Mn/c1-2;;/h1H,2H2;1H;/q-1;;+2/p-1

InChI Key

QVRQERFNHALVIU-UHFFFAOYSA-M

Canonical SMILES

C=[CH-].[Mn+]I

Origin of Product

United States

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